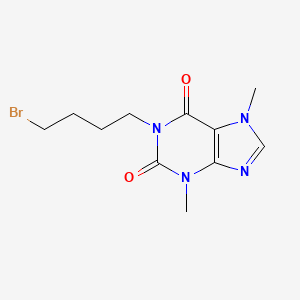![molecular formula C9H10N4O2 B14437831 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-46-7](/img/structure/B14437831.png)
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Furan Moiety: The furan moiety can be introduced via a nucleophilic substitution reaction using a furan-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis or enzyme inhibition.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. The amino and furan moieties can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The pyrimidine ring can also participate in coordination with metal ions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one: Similar structure with a thiophene ring instead of a furan ring.
5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one: Similar structure with a pyridine ring instead of a furan ring.
5-Amino-2-{[(benzyl)amino}pyrimidin-4(3H)-one: Similar structure with a benzyl group instead of a furan ring.
Uniqueness
The presence of the furan moiety in 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
CAS No. |
77961-46-7 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-amino-2-(furan-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4O2/c10-7-4-12-9(13-8(7)14)11-3-6-1-2-15-5-6/h1-2,4-5H,3,10H2,(H2,11,12,13,14) |
InChI Key |
COXGQNAWKYFEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


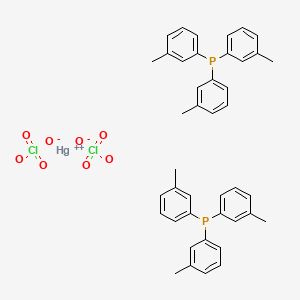
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
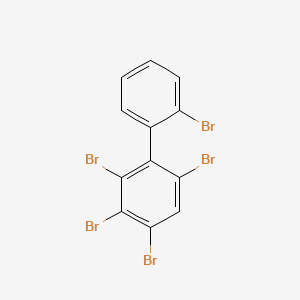
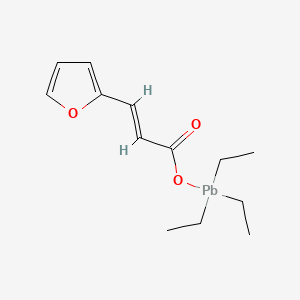
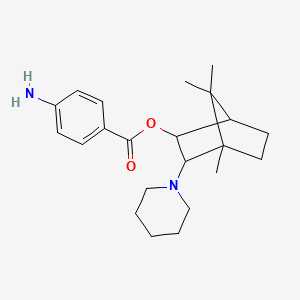
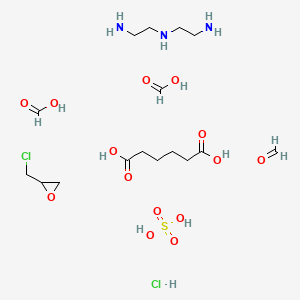

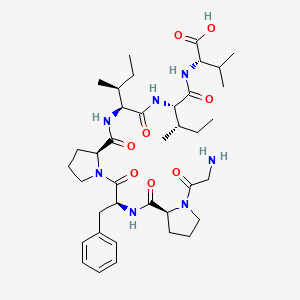
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
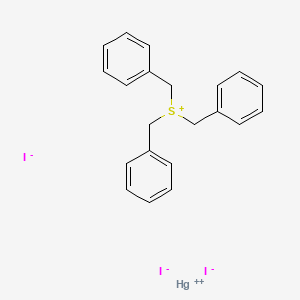

![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
